molecular formula C16H11FO2S B383907 1-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-3-(2-thienyl)-2-propen-1-one

1-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-3-(2-thienyl)-2-propen-1-one

Cat. No. B383907
M. Wt: 286.3g/mol
InChI Key: UWFVQQDZCDAGAY-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-fluoro-3-methyl-2-benzofuranyl)-3-thiophen-2-yl-2-propen-1-one is a member of benzofurans.

Scientific Research Applications

Photochromic Properties and Applications

  • Photochromism and Fluorescence : Compounds similar to 1-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-3-(2-thienyl)-2-propen-1-one exhibit remarkable photochromic behavior, changing color upon UV light irradiation. This property is studied for potential applications in material sciences and optical recording (Xue, Wang, & Pu, 2014).
  • Optical Storage : A related compound demonstrated significant optical storage character, indicating potential use in data storage technologies (Wang, Liu, Liu, & Cui, 2011).

Antitumor Activity

  • Synthesis and Antitumor Activity : Derivatives of benzofuran compounds were synthesized and evaluated for antitumor activities. These compounds showed promising results in inhibiting cancer cell growth, indicating potential in cancer therapy (El-Zahar et al., 2011).

Medicinal Chemistry

  • Enantioselectivity in P450 Inhibitors : Studies on the stereospecificity of benzofuran derivatives as inhibitors of the enzyme P450Arom have been conducted. These findings are relevant in the field of medicinal chemistry (Khodarahmi et al., 1998).

Material Science

  • Dielectric and Thermal Properties : Research on the dielectric and thermal properties of polymers containing benzofuran groups, like the compound , suggests applications in material science, particularly in developing new materials with specific thermal and electrical characteristics (Çelik & Coskun, 2018).

Fungicide Development

  • Novel Fungicides : Oxime ether strobilurin derivatives containing benzofurans, similar to the compound , have been synthesized and shown effective against various fungal diseases, indicating their potential in agricultural fungicide development (Xie et al., 2015).

Antibacterial and Antifungal Activities

  • Antimicrobial Evaluation : Compounds integrating benzofuran structures have been synthesized and evaluated for their antimicrobial properties, showing effectiveness against certain bacterial and fungal species (Chundawat, Sharma, & Bhagat, 2013).

properties

Molecular Formula

C16H11FO2S

Molecular Weight

286.3g/mol

IUPAC Name

(E)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)-3-thiophen-2-ylprop-2-en-1-one

InChI

InChI=1S/C16H11FO2S/c1-10-13-9-11(17)4-7-15(13)19-16(10)14(18)6-5-12-3-2-8-20-12/h2-9H,1H3/b6-5+

InChI Key

UWFVQQDZCDAGAY-AATRIKPKSA-N

Isomeric SMILES

CC1=C(OC2=C1C=C(C=C2)F)C(=O)/C=C/C3=CC=CS3

SMILES

CC1=C(OC2=C1C=C(C=C2)F)C(=O)C=CC3=CC=CS3

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)C(=O)C=CC3=CC=CS3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-3-(2-thienyl)-2-propen-1-one
Reactant of Route 2
1-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-3-(2-thienyl)-2-propen-1-one
Reactant of Route 3
1-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-3-(2-thienyl)-2-propen-1-one
Reactant of Route 4
1-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-3-(2-thienyl)-2-propen-1-one
Reactant of Route 5
1-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-3-(2-thienyl)-2-propen-1-one
Reactant of Route 6
Reactant of Route 6
1-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-3-(2-thienyl)-2-propen-1-one

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